Morpholinyl doxorubicin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80790-68-7 |
|---|---|
Molecular Formula |
C31H35NO12 |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H35NO12/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |
InChI Key |
SXCIMUIAZXOVIR-PUCKCBAPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O |
Synonyms |
3'-deamino-3'-(4-morpholinyl)adriamycin 3'-deamono-3'-(4''-morpholinyl)doxorubicin morpholinodoxorubicin morpholinyldoxorubicin NSC 354646 NSC-354646 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Morpholinyl Doxorubicin Analogues
Chemical Synthesis Pathways of the Morpholine (B109124) Moiety
The morpholine ring is a crucial pharmacophore in many biologically active compounds. sci-hub.se Its synthesis can be achieved through various chemical routes. One common method involves the cyclization of β-haloethylamines or the reductive amination of dicarbonyl compounds. More advanced and efficient methods have also been developed. For instance, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce morpholine products as single stereoisomers in moderate to good yields. e3s-conferences.org This approach also allows for the creation of fused bi-cyclic and disubstituted morpholine structures. e3s-conferences.org Another strategy involves the Wacker-type aerobic oxidative cyclization of alkenes, which has the advantage of using a base-free palladium catalyst. sci-hub.se These synthetic advancements provide medicinal chemists with versatile tools to construct the morpholine moiety, which can then be incorporated into larger molecules like doxorubicin (B1662922).
Regioselective Functionalization and Derivatization of Doxorubicin at the 3'-Amino Sugar Position
Modifying doxorubicin at the 3'-amino group of the daunosamine (B1196630) sugar is a key strategy for developing new analogues with altered biological properties. nih.gov This position is a prime target for derivatization to overcome challenges associated with the parent drug, such as drug resistance. nih.gov The polyfunctional nature of doxorubicin, however, presents a significant synthetic challenge, often requiring protection and deprotection steps to achieve regioselectivity. google.com
One of the primary methods for modifying the 3'-amino group is through reductive alkylation. This process involves reacting doxorubicin with an aldehyde, such as 2,2'-oxybis[acetaldehyde], to construct a morpholino ring that incorporates the original amino nitrogen. nih.gov This reaction can lead to the formation of not only the desired morpholino derivatives but also nonbasic morpholinyl nitrile byproducts. nih.gov
Other derivatization strategies at the 3'-position include the introduction of various substituents to create analogues with alkylating or latent alkylating properties. nih.gov For example, doxorubicin has been derivatized with groups like NHCOC6H4(p)SO2F, NHCOCH2Br, NHCOCH2Cl, and NHCON(NO)CH2CH2Cl. nih.gov These modifications are designed to enable the analogues to bind covalently to intracellular targets, potentially overcoming resistance mechanisms related to reduced drug accumulation. nih.gov
Synthesis of Key Morpholinyl Doxorubicin Derivatives for Mechanistic Investigation
To understand the structure-activity relationships and mechanisms of action of this compound analogues, specific derivatives have been synthesized and studied in detail.
3'-Deamino-3'-(3-cyano-4-morpholinyl)doxorubicin (MRA-CN)
MRA-CN is a highly potent analogue of doxorubicin. nih.gov Its synthesis involves the reductive alkylation of doxorubicin with 2,2'-oxybis[acetaldehyde], where the 3'-amino group is incorporated into a new cyanomorpholinyl ring. stanford.edu This process results in a nonbasic morpholinyl nitrile byproduct that can be separated from the expected morpholino derivatives. nih.gov The presence of the α-cyano substituent on the morpholinyl moiety is believed to be responsible for the compound's exceptional potency. nih.govaacrjournals.org
3'-Deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin (MMRDX/Nemorubicin)
Nemorubicin (B1684466), also known as MMRDX, is another significant this compound derivative. aacrjournals.org It is characterized by a methoxymorpholinyl group at the 3' position of the sugar moiety. aacrjournals.org The synthesis of nemorubicin is a key step in the development of third-generation anthracyclines. usp.br This compound is known to be a substrate for cytochrome P450 enzymes, particularly CYP3A4, which converts it into a more cytotoxic metabolite, PNU-159682. aacrjournals.orgnih.gov
Other Substituted this compound Analogues
A variety of other substituted this compound analogues have been synthesized to explore the impact of different functional groups on activity. For instance, the non-cyano-containing analogue, 3'-deamino-3'-(4-morpholinyl)doxorubicin (MRA), has been synthesized and compared to MRA-CN to understand the role of the cyano group. nih.govaacrjournals.org Studies have shown that while MRA is more potent than doxorubicin in vitro, it is significantly more potent in vivo, suggesting biotransformation to a more active metabolite. stanford.edu The 13-dihydro and 5-imino derivatives of morpholinyl anthracyclines have also been described, further expanding this important class of compounds. nih.gov
Molecular and Cellular Mechanisms of Action of Morpholinyl Doxorubicin
DNA Interaction Mechanisms
The primary biological target for morpholinyl doxorubicin (B1662922), like its parent compound, is cellular DNA. nih.gov The introduction of the morpholine (B109124) ring alters the drug's physicochemical properties, which in turn modifies its interaction with the DNA double helix and its ability to induce damage.
Intercalation, the process by which the planar chromophore of the drug inserts itself between DNA base pairs, is a central mechanism for this class of compounds. nih.govnih.gov However, the specifics of this interaction are modified by the morpholinyl substitution.
The substitution of the standard amino sugar with a bulky morpholinyl moiety significantly affects the drug-DNA complex. nih.gov While the core anthracycline chromophore still intercalates into the DNA, structural studies reveal that the interactions in the minor groove are considerably altered. nih.govsemanticscholar.org The morpholine ring's presence modifies the hydration pattern within the grooves, a change potentially influenced by the absence of a positive charge on the amino sugar that is present in doxorubicin. nih.gov
Morpholinyl doxorubicin demonstrates a preference for specific DNA sequences for intercalation. Crystal structure analysis of a morpholino doxorubicin derivative bound to the DNA hexamer d(CGTACG) has shown that the anthracycline chromophore specifically intercalates at the CpG step. nih.govsemanticscholar.org This preference for GC-rich sequences is a known characteristic of anthracyclines, which is retained in the morpholinyl derivative. nih.govfigshare.com The binding site in this context involves four base pairs. nih.gov
The cytotoxic effects of this compound are ultimately mediated through the induction of DNA damage. This damage manifests as both single- and double-strand breaks, though the relative efficiency of inducing these lesions differs significantly from doxorubicin.
Studies comparing this compound (MRA) and its analogue methoxy-morpholinyl doxorubicin (MMDX) with the parent compound have shown that they are equipotent at causing DNA single-strand breaks (SSBs) under deproteinated elution conditions. nih.gov The mechanism for this damage is linked to the inhibition of topoisomerase enzymes. Unlike doxorubicin, which is primarily an inhibitor of topoisomerase II, this compound and its analogues cause DNA breaks through interactions with both topoisomerase I and topoisomerase II. nih.govnih.gov In fact, MRA and MMDX show a predominant inhibition of topoisomerase I, which is directly associated with the formation of SSBs. nih.govnih.gov
A defining difference between this compound and its parent compound lies in the induction of DNA double-strand breaks (DSBs). nih.gov Neutral elution assays, which measure DSBs, revealed marked differences in the degree of damage caused by these agents. nih.gov After a two-hour exposure at a 10 µM concentration in a human ovarian carcinoma cell line (ES-2), this compound (MRA) and methoxy-morpholinyl doxorubicin (MMDX) were found to be significantly less potent at inducing DSBs compared to doxorubicin. nih.gov This finding was substantiated by pulse-field gel electrophoresis, which easily detected breaks after doxorubicin treatment but not with MRA and MMDX. nih.gov This reduced capacity to form DSBs is consistent with the observation that MRA and MMDX are not potent inhibitors of topoisomerase II, the enzyme primarily responsible for DSB formation by doxorubicin. nih.govnih.gov
| Compound | DSBs (rad equivalents) at 10 µM |
|---|---|
| Doxorubicin (DOX) | 1500 |
| This compound (MRA) | 400 |
| Methoxy-morpholinyl Doxorubicin (MMDX) | 400 |
| Morpholinyl Oxaunomycin (MX2) | 3300 |
Induction of DNA Damage
Covalent DNA Crosslinking Mechanisms (e.g., for Cyano-Morpholinyl Doxorubicin)
A significant aspect of the mechanism of action for certain this compound analogues, such as cyanomorpholino doxorubicin (MRA-CN), is their ability to form covalent crosslinks with DNA. This process is a key contributor to their potent cytotoxic effects.
Unlike its parent compound, doxorubicin, which primarily intercalates into DNA, cyanomorpholino doxorubicin is capable of forming both interstrand and intrastrand DNA crosslinks. A notable feature of MRA-CN is that it does not require metabolic activation to induce DNA crosslinking. The formation of these crosslinks is preceded by the creation of drug-DNA adducts on a single strand of the DNA molecule.
Research has shown that the DNA crosslinking activity of MRA-CN is sequence-specific, with a preference for GpG and CpC sequences. The predominant type of lesion formed is intrastrand crosslinks between adjacent guanine residues. While interstrand crosslinks do occur, particularly at GpC sequences, they are observed less frequently. The number of DNA crosslinks formed is directly proportional to the concentration of the drug, and the process is known to be rapid. The presence of the cyanide group on the morpholino ring is considered essential for this crosslinking activity.
| Characteristic | Description |
|---|---|
| Metabolic Activation | Not required |
| Crosslink Types | Interstrand and Intrastrand |
| Sequence Specificity | Prefers GpG and CpC sequences |
| Dominant Lesion | Intrastrand crosslinks between adjacent guanines |
| Interstrand Crosslink Site | Primarily at GpC sequences |
Topoisomerase Modulation
Topoisomerases are critical nuclear enzymes that regulate the topology of DNA during various cellular processes such as replication, transcription, and recombination. This compound and its analogues have been shown to modulate the activity of these enzymes, contributing to their cytotoxic effects.
Studies have revealed a differential effect of morpholinyl doxorubicins on topoisomerase isoforms compared to the parent compound, doxorubicin. Both this compound and cyanothis compound have been found to stimulate DNA cleavage induced by topoisomerase I. nih.gov In contrast, doxorubicin, along with actinomycin (B1170597) D, primarily stimulates DNA cleavage mediated by topoisomerase II. nih.gov However, at higher concentrations, these DNA intercalators can suppress the enzyme-mediated DNA cleavage induced by both topoisomerase I and topoisomerase II. nih.gov
The stimulation of topoisomerase-induced DNA cleavage by morpholinyl doxorubicins suggests that these compounds act by stabilizing the transient "cleavable complex" formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptotic cell death. It has been proposed that the mechanism for the stabilization of these cleavage intermediates may be common for both topoisomerase I and topoisomerase II. nih.gov
While it is established that doxorubicin interacts with both topoisomerase II alpha (Top2a) and topoisomerase II beta (Top2b), there is a lack of specific research detailing the differential effects of this compound or its cyano-derivative on these two isoforms. For the parent compound doxorubicin, its anticancer efficacy is largely attributed to its targeting of Top2a, which is highly expressed in proliferating cancer cells. Conversely, the cardiotoxic side effects of doxorubicin are linked to its interaction with Top2b, which is constitutively expressed in cardiomyocytes. The specific interactions of this compound with Top2a and Top2b remain an area for further investigation.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
A significant component of the mechanism of action of anthracyclines, including doxorubicin, is the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. While specific studies on ROS generation by this compound are limited, the well-established mechanisms for doxorubicin provide a probable framework for its derivatives.
The primary mechanism of ROS generation by doxorubicin involves the redox cycling of its quinone moiety. This process is catalyzed by various flavoprotein enzymes, including NADPH-cytochrome P450 reductase. In a one-electron reduction, the quinone is converted to a semiquinone free radical. This semiquinone can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion radical (O2•−).
The superoxide radical can then be converted to hydrogen peroxide (H2O2) either spontaneously or through the action of superoxide dismutase. In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH), which can cause widespread damage to cellular components, including lipids, proteins, and DNA.
Another significant source of ROS is the mitochondria. Doxorubicin can accumulate in the inner mitochondrial membrane and interfere with the electron transport chain, leading to the leakage of electrons and the subsequent formation of superoxide radicals.
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. One-Electron Reduction | The quinone moiety of doxorubicin is reduced to a semiquinone radical. | Doxorubicin, NADPH-cytochrome P450 reductase |
| 2. Superoxide Formation | The semiquinone radical transfers an electron to molecular oxygen. | Semiquinone radical, O2 |
| 3. Hydrogen Peroxide Production | Superoxide is converted to hydrogen peroxide. | O2•−, Superoxide dismutase |
| 4. Hydroxyl Radical Generation | Hydrogen peroxide reacts with iron in the Fenton reaction. | H2O2, Fe2+ |
| 5. Mitochondrial ROS Production | Interference with the electron transport chain leads to electron leakage and superoxide formation. | Doxorubicin, Mitochondrial respiratory chain complexes |
Impact on Cellular Macromolecules (DNA, Proteins, Lipids)
The primary cytotoxic effects of this compound, like its parent compound doxorubicin, are mediated through its interactions with essential cellular macromolecules. The most critical target is nuclear DNA, though interactions with proteins and lipids also contribute to its cellular impact.
DNA: this compound interacts with DNA through multiple mechanisms. The anthracycline chromophore of the molecule intercalates into the DNA helix, primarily at CpG steps nih.gov. This insertion distorts the DNA structure from its typical B-type conformation, which can interfere with the processes of replication and transcription nih.govdrugbank.compatsnap.commdpi.com.
A key mechanism of action involves the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during replication patsnap.commdpi.com. Unlike doxorubicin, which selectively interacts with topoisomerase II, morpholinyl analogues like this compound (MRA) and Methoxy-morpholinyl doxorubicin (MMDX) have been shown to cause DNA breaks through interactions with both topoisomerase I and topoisomerase II, with a predominant inhibition of topoisomerase I nih.gov.
This interaction stabilizes the enzyme-DNA complex, leading to the accumulation of single- and double-strand breaks patsnap.comnih.gov. While this compound is equipotent to doxorubicin in causing single-strand breaks (SSB), it induces significantly fewer double-strand breaks (DSB). In a human ovarian carcinoma cell line (ES-2), MRA caused DSBs equivalent to 400 rads, compared to 1500 rad equivalents for doxorubicin under the same conditions nih.gov.
Proteins: The generation of reactive oxygen species (ROS) by doxorubicin and its analogues can lead to oxidative damage to a wide range of cellular proteins patsnap.com. This can alter protein function and contribute to cellular stress. Furthermore, by stabilizing the topoisomerase-DNA complex, the drug effectively crosslinks the protein to the DNA, a form of protein damage that triggers cellular stress responses mdpi.com.
Lipids: The interaction of doxorubicin with cellular membranes can alter their fluidity and function patsnap.com. The generation of ROS can also lead to lipid peroxidation, a process that damages cellular and organellar membranes, compromising their integrity and function drugbank.compatsnap.com. Studies on doxorubicin have shown it can cause an increase in blood total cholesterol and triglycerides nih.gov. Research combining electrochemical measurements and molecular dynamics simulations suggests that doxorubicin interacts with the polar heads of lipids in bilayers nih.gov.
Table 1: Comparative DNA Damage Induced by Doxorubicin and its Morpholinyl Analogues
| Compound | DNA Single-Strand Breaks (SSB) | DNA Double-Strand Breaks (DSB) (rad equivalents) | Primary Topoisomerase Interaction |
|---|---|---|---|
| Doxorubicin (DOX) | Potent | 1500 | Topoisomerase II nih.gov |
| Morpholinyl DOX (MRA) | Potent | 400 | Topoisomerase I & II (Predominantly I) nih.gov |
Cellular Pathway Perturbations and Signaling Events
The macromolecular damage induced by this compound triggers a cascade of cellular signaling events, primarily culminating in programmed cell death and cell cycle arrest.
Induction of Programmed Cell Death (Apoptosis)
Doxorubicin and its analogues are potent inducers of apoptosis, primarily through the intrinsic, or mitochondrial, pathway researchgate.net.
The DNA damage and cellular stress initiated by the drug activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak nih.gov. These proteins translocate to the outer mitochondrial membrane, leading to its permeabilization nih.gov. This event allows for the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c nih.govnih.govnih.gov.
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome researchgate.netyoutube.com. The apoptosome recruits and activates pro-caspase-9, the initiator caspase in this pathway researchgate.netyoutube.com. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of cell death researchgate.netnih.govnih.gov.
The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage nih.govmdpi.com. DNA double-strand breaks, such as those caused by anthracyclines, lead to the activation of kinases like ATM (ataxia–telangiectasia mutated), which in turn phosphorylate and stabilize p53 nih.gov.
Activated p53 functions as a transcription factor, upregulating genes involved in cell cycle arrest (such as p21) and apoptosis nih.govmdpi.com. The pro-apoptotic targets of p53 include Bax, Puma, and Noxa, which directly engage the mitochondrial apoptosis pathway nih.govmdpi.com. The level of p53 activation can determine the cell's fate; minor DNA damage may lead to cell cycle arrest and repair, whereas severe, irreparable damage pushes the cell towards apoptosis nih.gov. However, in some cancer cells, doxorubicin has been observed to increase p53 levels without inducing apoptosis, instead leading to cell cycle arrest researchgate.net.
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis nih.govox.ac.uk. Interestingly, while doxorubicin treatment induces energetic stress, which would typically activate AMPK, studies have shown that it can impair and even inhibit AMPK signaling in cardiac cells nih.govox.ac.uknih.gov. This inhibition is thought to occur partly through negative cross-talk with pro-survival pathways like Akt and MAPK, which are activated by the genotoxic stress from the drug nih.gov. The impairment of AMPK, a kinase that normally suppresses apoptosis through mTOR signaling inhibition, may contribute to the broader cellular dysfunction caused by the drug nih.govox.ac.uk.
Cell Cycle Arrest and Regulation
In addition to inducing apoptosis, this compound causes potent cell cycle arrest, preventing damaged cells from proceeding through mitosis patsnap.comnih.gov. The DNA damage response activates checkpoint kinases such as CHK1 and CHK2, which halt cell cycle progression mdpi.com.
Doxorubicin has been shown to arrest cells at both the G1/S and G2/M checkpoints nih.gov. The specific checkpoint activated can be cell-type dependent. For instance, in MCF-7 breast cancer cells, doxorubicin treatment leads to arrest at both G1/S and G2/M phases, which is associated with a significant upregulation of p53 and the cyclin-dependent kinase inhibitor p21 nih.gov. In contrast, MDA-MB-231 breast cancer cells, which have mutated p53, undergo arrest primarily at the G2/M checkpoint nih.govchemoprev.org. This G2/M arrest prevents the cell from entering mitosis with damaged DNA, providing an opportunity for repair or, if the damage is too severe, rerouting the cell to an apoptotic pathway patsnap.commdpi.com.
Table 2: Effect of Doxorubicin on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | p53 Status | Primary Cell Cycle Arrest Phase(s) | Key Protein Level Changes |
|---|---|---|---|
| MCF-7 | Wild-Type | G1/S and G2/M | p53 and p21 levels significantly upregulated nih.gov |
Effects on Cellular Differentiation Pathways
Beyond its cytotoxic effects, this compound has been shown to induce cellular differentiation, a process where cells mature to perform specialized functions. This represents an alternative therapeutic outcome to apoptosis.
Specifically, a morpholine derivative of doxorubicin has been identified as a more efficient inducer of erythroid differentiation in the K562 human chronic myelogenous leukemia cell line when compared to doxorubicin. This induction of differentiation is characterized by the accumulation of gamma-globin mRNA, a component of fetal hemoglobin. This suggests that this compound can trigger a program of terminal differentiation in certain cancer cells, leading to a loss of their proliferative capacity.
Subcellular Localization and Intracellular Trafficking
The efficacy of a drug is critically dependent on its ability to reach its intracellular target. The journey of this compound from the extracellular environment to its site of action within the cell involves several steps, including cellular uptake and nuclear accumulation.
Mechanisms of Cellular Uptake (e.g., Pinocytosis, Phagocytosis)
The cellular uptake of doxorubicin and its derivatives can occur through multiple mechanisms. Free doxorubicin is known to be taken up by cells, in part, through passive diffusion across the cell membrane nih.gov. However, for doxorubicin delivered via nanocarriers, such as micelles or nanoparticles, endocytosis is the primary route of entry.
Studies on doxorubicin-loaded micelles have shown that their internalization into cells is mainly through clathrin-mediated endocytosis, with a smaller contribution from caveolae-mediated endocytosis nih.gov. Endocytosis is an active, energy-dependent process where the cell membrane engulfs the substance to form an intracellular vesicle.
While specific studies on the uptake of free this compound are not available, research on phosphorodiamidate morpholino oligomers, which share the morpholino chemical group, indicates that their internalization is a specific, saturable, and energy-dependent process, suggestive of a receptor-mediated uptake mechanism.
Nuclear Accumulation and Retention Dynamics
The primary intracellular target of this compound is the nuclear DNA and the machinery for RNA synthesis. Therefore, after entering the cell, the drug must be transported to and accumulate in the nucleus.
Studies using confocal laser scanning microscopy to track the parent compound, doxorubicin, have shown that it predominantly localizes to the nuclear area. The drug has been observed to first saturate the nucleolus within approximately 6 hours of exposure, followed by accumulation in the surrounding nuclear areas after about 12 hours tudublin.ie. This initial localization in the nucleolus is consistent with the finding that this compound is a potent inhibitor of rRNA synthesis, which takes place in the nucleolus.
Once inside the cell, doxorubicin that has been released from nanocarriers into the cytoplasm can then enter the nucleus to exert its cytotoxic effects nih.gov. The kinetics of doxorubicin accumulation in tissues have been studied, showing a rapid increase in concentration within the first few hours of administration, followed by a clearance phase mdpi.comnih.gov. While detailed kinetic studies of this compound at the subcellular level are not yet available, its mechanism of action necessitates its accumulation and retention in the nucleus, and particularly the nucleolus.
Interactions with Other Subcellular Organelles (e.g., Mitochondria, Lysosomes)
The cytotoxic effects of this compound, a derivative of the widely used anthracycline doxorubicin, are not solely confined to its interactions with nuclear DNA. The compound's efficacy and resistance mechanisms are significantly influenced by its interactions with other key subcellular organelles, most notably mitochondria and lysosomes. These interactions can lead to a cascade of cellular events that contribute to both the therapeutic and potential off-target effects of the drug.
Mitochondrial Interactions
Mitochondria, the primary sites of cellular respiration and energy production, are crucial targets for anthracyclines. While direct studies on this compound are limited, the established mechanisms of its parent compound, doxorubicin, provide a strong framework for understanding its potential mitochondrial effects. The primary mechanisms of anthracycline-induced mitochondrial dysfunction include the generation of reactive oxygen species (ROS) and the impairment of the electron transport chain.
Doxorubicin is known to accumulate in the inner mitochondrial membrane, where it can interfere with the electron transport chain, particularly at the level of complex I. This interference disrupts the normal flow of electrons, leading to a decrease in ATP synthesis and an increase in the production of superoxide radicals. These radicals can then initiate a cascade of oxidative stress, damaging mitochondrial DNA (mtDNA), proteins, and lipids. This oxidative damage further compromises mitochondrial function, leading to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering programmed cell death.
A comparative study on a morpholino anthracycline derivative, KRN8602 (3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin), revealed that while it had a high capacity to redox cycle and generate oxygen-derived oxidants, it exhibited no measurable cardiotoxicity compared to doxorubicin nih.gov. This suggests that the subcellular localization and accumulation of these derivatives play a critical role in their toxic effects, and that the morpholino group may alter the compound's distribution in a way that mitigates some of the mitochondrial damage seen with doxorubicin nih.gov.
Table 1: Effects of Doxorubicin on Mitochondrial Function
| Parameter | Effect of Doxorubicin | Reference |
| Mitochondrial Respiration | Inhibition of oxygen consumption rates | researchgate.net |
| ATP Content | Reduction in total cellular ATP | researchgate.net |
| Mitochondrial Membrane Potential | Significant reduction | unibo.it |
| Reactive Oxygen Species (ROS) Production | Increased generation | scienceopen.com |
Lysosomal Interactions
Lysosomes are acidic organelles responsible for the degradation of cellular waste and play a crucial role in cellular homeostasis. As weak base compounds, anthracyclines like doxorubicin can become protonated and trapped within the acidic environment of lysosomes, a phenomenon known as lysosomal sequestration nih.govoncotarget.com. This sequestration can have significant implications for the drug's efficacy.
The accumulation of doxorubicin within lysosomes reduces its availability to reach its primary target in the nucleus, thereby contributing to mechanisms of drug resistance nih.gov. Studies have shown that cancer cells with a higher number of lysosomes can be more resistant to certain chemotherapeutic agents nih.gov. Furthermore, the sequestration of these drugs can trigger a cellular stress response, leading to lysosomal biogenesis, which further enhances the cell's capacity to sequester the drug and contributes to multidrug resistance oncotarget.com.
The morpholine moiety, being a basic amine, is likely to contribute to the lysosomotropic properties of this compound. The protonation of the morpholine ring within the acidic lysosomal lumen would lead to its entrapment. While specific studies quantifying the lysosomal accumulation of this compound are scarce, the general principles of lysosomal trapping of weak base drugs strongly suggest that this is a significant factor in its cellular pharmacology.
The interaction with lysosomes is a double-edged sword. While it can lead to drug resistance, the disruption of lysosomal function can also contribute to cytotoxicity. The accumulation of drugs can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm and inducing a form of programmed cell death.
Table 2: Research Findings on Lysosomal Sequestration of Weak Base Anticancer Drugs
| Finding | Implication | Reference |
| Hydrophobic weak base chemotherapeutics accumulate in lysosomes. | Reduced drug concentration at target sites (e.g., nucleus), contributing to multidrug resistance. | nih.gov |
| Drug sequestration in lysosomes can trigger TFEB-mediated lysosomal biogenesis. | Enhanced capacity for lysosomal drug entrapment, further promoting drug resistance. | oncotarget.com |
| Lysosomal accumulation is reversible by agents that increase lysosomal pH. | Potential therapeutic strategy to overcome drug resistance by releasing sequestered drugs. | oncotarget.com |
Note: These findings are based on studies of doxorubicin and other weak base anticancer drugs. Specific research on the lysosomal sequestration dynamics of this compound is limited.
Structure Activity Relationship Sar for Mechanistic Insights
Influence of the Morpholine (B109124) Ring Conformation on DNA Intercalation
The substitution of the daunosamine (B1196630) sugar's amino group with a morpholinyl moiety significantly alters the molecule's interaction with DNA. While the core anthracycline chromophore continues to intercalate between DNA base pairs, typically at CpG steps, the bulky morpholinyl group resides in the minor groove, profoundly affecting local and global DNA structure. rcsb.orgresearchgate.net
X-ray crystallography studies have revealed that the morpholino moiety is flexible and can adopt different conformations depending on the DNA sequence context. nih.gov This conformational flexibility is a key determinant of the drug-DNA complex's stability and subsequent biological activity. The presence of the morpholine ring, which lacks the positive charge of the amino group in doxorubicin (B1662922), also influences the hydration pattern in both the major and minor grooves of the DNA. rcsb.org
The DNA intercalation potency of morpholinyl doxorubicin is reported to be approximately half that of doxorubicin. nih.gov However, this reduced intercalation is compensated by other unique properties conferred by the morpholine ring that contribute to its potent cytotoxic effects. nih.gov
Impact of Substituents on the Morpholine Moiety on Molecular Interactions
The addition of substituents to the morpholine ring further refines the compound's biological activity, leading to enhanced potency and altered mechanisms of action.
The introduction of a cyano (-CN) group at the 3"-position of the morpholine ring, creating cyanomorpholino doxorubicin (MRA-CN), dramatically increases the compound's potency, making it 100 to 1000 times more active than doxorubicin in some studies. nih.gov This enhanced activity is attributed to its ability to form DNA interstrand and DNA-protein cross-links. nih.gov
MRA-CN acts as a targeted alkylating agent, a mechanism distinct from the parent compound. nih.gov The formation of these covalent bonds with DNA is a rapid process, with extensive cross-linking observed within 30 minutes of drug exposure. nih.gov The cross-linking activity is believed to involve the dissociation of the cyano group, creating a reactive intermediate that alkylates DNA, with a preference for G-C rich regions. nih.govnih.gov The intercalative interaction of the anthracycline core is thought to contribute to and facilitate this cross-linking activity. nih.gov
The lipophilicity of MRA-CN is also increased, which facilitates its entry into cells and may contribute to its ability to overcome multidrug resistance. nih.gov
The addition of a methoxy (B1213986) (-OCH3) group to the morpholine ring, as seen in methoxy-morpholino-doxorubicin (MMDox), also leads to a highly potent analogue. nih.gov Unlike doxorubicin, which is a well-known topoisomerase II inhibitor, morpholinyl derivatives with bulky substituents at the 3'-position, including the methoxy-morpholinyl derivative, show inhibited effects on topoisomerase II. nih.gov This suggests that their cytotoxic potency is not primarily related to topoisomerase II inhibition. nih.gov
However, some morpholinyl derivatives, including cyanothis compound, have been shown to stimulate DNA cleavage induced by topoisomerase I, an action not observed with doxorubicin itself. nih.gov This indicates a shift in the mechanism of action for some of these analogues.
The increased lipophilicity of these derivatives likely enhances cellular permeability, contributing to their high potency and their ability to overcome certain mechanisms of multidrug resistance. nih.govnih.gov
Comparative SAR Analysis of this compound with other Anthracycline Analogues
When compared to other anthracycline analogues, morpholinyl doxorubicins exhibit distinct SAR profiles.
Potency: Cyanomorpholino doxorubicin (MRA-CN) stands out as one of the most potent anthracycline analogues, significantly more so than doxorubicin and other derivatives like MRA (3'-deamino-3'-(4"-morpholinyl)doxorubicin). nih.gov
Mechanism of Action: While doxorubicin and many of its analogues primarily act as topoisomerase II inhibitors, the highly potent morpholinyl derivatives, particularly MRA-CN, function as DNA alkylating agents, inducing DNA cross-links. nih.govnih.gov Some morpholinyl derivatives also show activity against topoisomerase I, a feature not shared by doxorubicin. nih.gov
Multidrug Resistance: Morpholinyl derivatives, due to their increased lipophilicity and altered interaction with efflux pumps like P-glycoprotein, can be more effective against multidrug-resistant cell lines compared to doxorubicin. nih.govnih.gov The lack of a basic amino group may reduce their affinity for the P-glycoprotein efflux pump. nih.gov
Structural Modifications: The nature of the substituent at the 3'-position of the daunosamine sugar is critical for the ability to interact with topoisomerase II. Bulky substituents like the morpholinyl group inhibit this interaction. nih.gov In contrast, modifications at the 4'-position have less impact on topoisomerase II inhibition. nih.gov
The table below summarizes the key differences between doxorubicin and its morpholinyl derivatives.
| Feature | Doxorubicin | This compound (General) | Cyanomorpholino Doxorubicin (MRA-CN) | Methoxy-morpholino Doxorubicin (MMDox) |
| Primary Mechanism | Topoisomerase II Inhibition, DNA Intercalation | DNA Intercalation, Altered Topoisomerase Activity | DNA Alkylation (Cross-linking), DNA Intercalation | Altered Topoisomerase Activity, DNA Intercalation |
| Potency | High | High | Very High (100-1000x > Doxorubicin) | High |
| Topoisomerase II Inhibition | Yes | Inhibited | No | Inhibited |
| Topoisomerase I Stimulation | No | Yes (some derivatives) | Yes | N/A |
| DNA Cross-linking | No | No | Yes | No |
| Overcoming MDR | Limited | Yes | Yes | Yes |
Mechanisms of Cellular Resistance to Morpholinyl Doxorubicin: Preclinical and Molecular Studies
P-glycoprotein (P-gp/MDR1)-Independent Resistance Mechanisms
A key feature of morpholinyl doxorubicin (B1662922) derivatives is their efficacy against cancer cells that overexpress P-glycoprotein (P-gp), the protein product of the MDR1 gene. This transporter is a primary cause of resistance to conventional doxorubicin by actively pumping the drug out of the cell.
Bypass of Efflux Pump Activity by Morpholinyl Derivatives
Preclinical studies have consistently demonstrated that morpholinyl doxorubicin analogues can overcome P-gp-mediated resistance. For instance, methoxymorpholino doxorubicin (MMRDX) shows significant cytotoxicity in doxorubicin-resistant cell lines that overexpress P-gp and the multidrug resistance-associated protein (MRP). nih.gov In a small cell lung carcinoma cell line (GLC4) and its doxorubicin-resistant subline (GLC4/ADR) which overexpresses MRP, the cross-resistance to MMRDX was only 1.8-fold. Similarly, in an ovarian carcinoma cell line (A2780) and its P-gp-overexpressing doxorubicin-resistant subline (A2780AD), the cross-resistance was a mere 4.5-fold. nih.gov This is in stark contrast to the high levels of resistance observed with the parent compound, doxorubicin.
The ability of these derivatives to bypass efflux pumps is attributed to their structural modifications. The bulky morpholinyl group at the 3' position of the amino sugar appears to hinder recognition and transport by P-gp. nih.govcapes.gov.br This is supported by findings that while doxorubicin fluorescence is cytoplasmic in resistant cells, MMRDX fluorescence is found in the nucleus of both sensitive and resistant cell lines, indicating it is not effectively effluxed. nih.gov Furthermore, the cellular accumulation of MMRDX was found to be equal in the sensitive GLC4 and resistant GLC4/ADR cell lines. nih.gov
Distinctive Resistance Profiles of this compound Analogues
Despite their ability to evade P-gp, cancer cells can develop specific resistance to this compound derivatives. Murine L1210 leukemia cells selected for resistance to methoxythis compound (L1210/MMRDX) exhibited a unique resistance profile. These cells were resistant to various methoxymorpholinyl derivatives and cyanothis compound, but remained sensitive to classical MDR-associated drugs. nih.gov Importantly, these resistant cells did not overexpress the mdr1 gene, and showed no impairment in intracellular drug accumulation or efflux. nih.gov This points towards a novel and specific mechanism of resistance that is distinct from the classical MDR phenotype.
The following table summarizes the cross-resistance profiles of doxorubicin-resistant cell lines to methoxymorpholino doxorubicin (MMRDX).
| Cell Line Pair | Parental Cell Line | Doxorubicin-Resistant Subline | Resistance Mechanism | Fold Cross-Resistance to MMRDX | Reference |
| GLC4 vs GLC4/ADR | Small Cell Lung Carcinoma | GLC4/ADR | MRP Overexpression | 1.8 | nih.gov |
| A2780 vs A2780AD | Ovarian Carcinoma | A2780AD | P-gp Overexpression | 4.5 | nih.gov |
| OVCAR-8 vs NCI-ADR-Res | Ovarian Carcinoma | NCI-ADR-Res | P-gp Overexpression | Low (1-5 fold for some analogues) | mdpi.com |
Topoisomerase II Alterations in Resistant Cell Lines
While topoisomerase II is a primary target for conventional doxorubicin, its role in the action of and resistance to morpholinyl derivatives is less straightforward. Studies have shown that the presence of bulky substituents at the 3'-position, such as the morpholinyl group, can completely inhibit the ability of the drug to stimulate DNA cleavage mediated by topoisomerase II. nih.gov This suggests that the cytotoxic potency of these derivatives is not primarily related to topoisomerase II inhibition. nih.gov
In fact, some this compound analogues have been shown to stimulate DNA topoisomerase I-induced cleavage, an action not observed with doxorubicin itself. nih.gov This differential effect on topoisomerase enzymes likely contributes to their unique activity profile and the mechanisms of resistance that develop against them. The observation that 3'-morpholinyl and 3'-methoxymorpholinyl derivatives can overcome resistance mediated by topoisomerase II alterations further supports the idea that they utilize a different primary mechanism of action. nih.gov
The table below details the effects of doxorubicin and its morpholinyl analogues on DNA topoisomerases.
| Compound | Stimulation of Topoisomerase I-induced Cleavage | Stimulation of Topoisomerase II-induced Cleavage | Reference |
| Doxorubicin | No | Yes | nih.gov |
| This compound | Yes | No | nih.gov |
| Cyanothis compound | Yes | No | nih.gov |
DNA Repair Pathway Modulation in Resistant Phenotypes
The development of resistance to DNA-damaging agents is often associated with the upregulation of DNA repair pathways. nih.govmdpi.com While direct evidence specifically for this compound is still emerging, the broader context of anthracycline resistance suggests this is a plausible mechanism. For instance, the cyanomorpholino derivative of doxorubicin (MRA-CN) is a potent DNA cross-linking agent, and enhanced DNA repair has been proposed as a mechanism of resistance to this compound. capes.gov.br
In doxorubicin resistance generally, the activation of DNA damage response pathways, including those for double-strand break repair like non-homologous end joining (NHEJ) and homologous recombination (HR), is a critical factor. iu.edujcpjournal.org It is conceivable that cells resistant to this compound could exhibit enhanced capacity to repair the specific DNA lesions induced by these agents, which may differ from those caused by conventional doxorubicin. For example, while doxorubicin primarily causes single- and double-strand breaks, cyanothis compound is known to produce DNA-DNA cross-links. nih.govaacrjournals.org
Signaling Pathway Adaptations in Resistant Cells
Cellular signaling pathways play a crucial role in mediating the response to chemotherapy and the development of resistance.
MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular-signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, survival, and differentiation. mdpi.comembopress.org Activation of the MAPK/ERK pathway has been implicated in resistance to conventional doxorubicin. nih.govnih.gov This pathway can be activated by various stimuli, including the oxidative stress generated by anthracyclines, and it can promote cell survival, thereby counteracting the cytotoxic effects of the drug. nih.gov
While direct studies on the role of the MAPK/ERK pathway in resistance specifically to this compound are limited, its established role in doxorubicin resistance suggests it is a highly probable mechanism. The interaction of cancer cells with the tumor microenvironment can also activate the MAPK/ERK pathway, contributing to chemoresistance. mdpi.com It is plausible that chronic exposure to this compound could lead to the selection of cells with constitutively active MAPK/ERK signaling, contributing to a resistant phenotype.
Alterations in Apoptotic Signaling Regulators
Cellular resistance to chemotherapeutic agents, including this compound, can arise from alterations in the intricate signaling pathways that govern apoptosis, or programmed cell death. While specific research directly detailing the alteration of apoptotic signaling regulators in the context of this compound resistance is not extensively available in the provided search results, general principles of doxorubicin resistance offer valuable insights.
Acquired resistance to doxorubicin is often associated with the failure of cancer cells to undergo apoptosis following drug exposure. nih.govd-nb.info This can be attributed to a variety of molecular changes within the apoptotic signaling cascade. Studies on doxorubicin resistance in general have highlighted the role of several key regulators:
Anti-apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. Targeting these anti-apoptotic genes has been shown to enhance the efficacy of anticancer drugs. mdpi.com
Tumor Suppressor Genes: Mutations or alterations in tumor suppressor genes like TP53 are frequently implicated in chemoresistance. nih.gov Functional p53 is crucial for inducing apoptosis in response to DNA damage, a key mechanism of action for doxorubicin and its analogs. Alterations in the TP53 gene have been significantly associated with chemoresistance to doxorubicin in soft tissue sarcomas. nih.gov
Survival Pathways: The activation of pro-survival signaling pathways, such as the MAPK/ERK pathway, can protect cancer cells from drug-induced apoptosis. nih.govd-nb.infonih.gov This pathway can promote proliferation and cell cycle progression, counteracting the cytotoxic effects of the drug. nih.govd-nb.info Studies have shown that activation of the MAPK/ERK pathway contributes to doxorubicin resistance. nih.govd-nb.infonih.gov
MicroRNAs (miRNAs): Dysregulation of miRNA expression is another mechanism that can lead to altered apoptotic signaling. For instance, in doxorubicin-resistant MCF-7 breast cancer cells, a significant dysregulation of the miRNA profile has been observed. lcsciences.com Specific miRNAs can target and regulate the expression of proteins involved in apoptosis. For example, miR-133a has been shown to be involved in doxorubicin resistance in MCF-7 cells by regulating the expression of uncoupling protein 2 (UCP-2). plos.org
While these mechanisms are primarily described for doxorubicin, it is plausible that similar alterations in apoptotic signaling regulators contribute to resistance to its morpholinyl derivatives. Further research is needed to specifically elucidate the role of these regulators in the context of this compound resistance.
Advanced Drug Delivery Systems Research for Morpholinyl Doxorubicin
Nanoparticle-Based Delivery Research
The encapsulation of anthracyclines within nanoparticle systems is a well-established strategy to alter the pharmacokinetics of the parent compound. However, specific research detailing the use of certain nanoparticle platforms for Morpholinyl doxorubicin (B1662922) is still emerging.
Polymer-Lipid Hybrid Nanoparticles (PLNs) for Enhanced Cellular Uptake and Retention
While Polymer-Lipid Hybrid Nanoparticles (PLNs) are a recognized platform for delivering various chemotherapeutics, specific research studies detailing the formulation, cellular uptake, and retention of Morpholinyl doxorubicin using PLNs are not extensively available in the public domain. The theoretical advantages of this core-shell nanostructure, combining the biocompatibility of liposomes with the stability of polymeric nanoparticles, make it a plausible candidate for future investigation with this compound.
Magnetic Nanoparticles for Targeted Research Delivery
Encapsulation Strategies and Controlled Release Research
The principle of encapsulating potent cytotoxic agents to control their release is a cornerstone of modern drug delivery research. Patents have identified various this compound analogues as potential candidates for incorporation into drug delivery systems, including non-degradable polymers, to achieve controlled release. google.comgoogle.com These documents list a range of doxorubicin derivatives suitable for such formulations, but specific data on the encapsulation efficiency and release kinetics of this compound from these systems are not detailed. google.comgoogle.com The goal of these strategies is to create a stable formulation that releases the active agent in a sustained manner, potentially within the tumor microenvironment.
Liposomal Formulations in Research Contexts
Liposomal delivery is a clinically validated approach for anthracyclines, designed to alter the drug's distribution and reduce toxicity. Research has extended this concept to this compound derivatives. Patents have described the potential to formulate anthracyclines, explicitly including (3'-deamino-3'-(4-morpholinyl) doxorubicin), within liposomes. justia.com
A general composition for such anthracycline-containing liposomes has been outlined, which may include:
Neutral Phospholipid: 40% to 75% (mol/mol) justia.com
Cholesterol: 20% to 45% (mol/mol) justia.com
Polymer-Conjugated Lipid: 3% to 6% (mol/mol) justia.com
These formulations are designed to encapsulate the drug and release it from the core into the target tumor tissue. justia.com Another derivative, 3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin, has been the subject of analytical methods developed to quantify its concentration in plasma, a necessary step in the evaluation of any new formulation, including liposomal ones. researchgate.net While the inclusion of this compound in liposomal platforms is established as a concept, comprehensive studies detailing the specific in vitro and in vivo characteristics, such as drug-to-lipid ratio, stability, and release profiles, are not widely published.
Polymer-Drug Conjugates for Modified Intracellular Release
Polymer-drug conjugates, particularly antibody-drug conjugates (ADCs), represent a significant area of research for delivering highly potent cytotoxins like this compound derivatives directly to cancer cells. This strategy involves covalently attaching the drug to a large polymer or antibody, which targets a specific antigen on the surface of tumor cells. google.comresearchgate.net
Several this compound derivatives have been identified as payloads for ADCs:
Nemorubicin (B1684466) (3′-deamino-3′-[2″(S)-methoxy-4″-morpholinyl]doxorubicin) and its highly potent metabolite, PNU-159682, have been investigated for conjugation to antibodies. google.comresearchgate.net
Cyano-N-morpholinyl-doxorubicin has been listed as a potential drug component for ADCs targeting the ROR1 antigen, which is expressed on various cancer cells. google.com
The fundamental principle of this approach is to use the antibody to selectively deliver the potent drug to the tumor, thereby increasing the concentration at the site of action and reducing systemic toxicity. google.com
| This compound Derivative | Carrier/Polymer Type | Target (if specified) | Reference |
|---|---|---|---|
| PNU-159682 (Nemorubicin Metabolite) | Monoclonal or Polyclonal Antibodies | Tumor-associated antigens | google.com |
| Cyano-N-morpholinyl-doxorubicin | Anti-ROR1 Antibody | ROR1 | google.com |
| Nemorubicin | Antibody | Tumor-associated antigens | researchgate.net |
Design of Lysosomally Cleavable Linkers for Intracellular Drug Liberation
A critical component of a successful polymer-drug conjugate is the linker that attaches the drug to the polymer or antibody. For intracellularly acting drugs like this compound, the linker must be stable in the systemic circulation but allow for the release of the active drug once the conjugate has been internalized by the target cancer cell. researchgate.netaacrjournals.org
The primary mechanism for this controlled release is the design of linkers that are susceptible to cleavage within the lysosomal compartment of the cell. aacrjournals.org Following the binding of the ADC to its target antigen on the cell surface, the entire complex is internalized via endocytosis and trafficked to the lysosome. The acidic environment and the presence of specific lysosomal enzymes, such as cysteine proteases, then cleave the linker, liberating the potent this compound payload inside the cell where it can exert its cytotoxic effect. aacrjournals.org For instance, peptidyl linkers like Gly-Phe-Leu-Gly have been shown to be effectively cleaved by lysosomal enzymes for doxorubicin conjugates, a principle that is applied to conjugates of its more potent analogues. aacrjournals.org The design of these linkers is a key area of research, aiming to optimize the balance between plasma stability and efficient intracellular drug release. researchgate.net
Research into Overcoming Biological Barriers (e.g., Blood-Brain Barrier Models)
The blood-brain barrier (BBB) presents a significant obstacle to the effective treatment of brain tumors with chemotherapeutic agents like doxorubicin and its analogs. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the brain cells reside. Doxorubicin itself has poor penetration into the brain when administered systemically. nih.gov Research has explored various strategies to overcome this barrier for doxorubicin, which could be adapted for this compound.
One approach involves the pharmacological modulation of the BBB. Studies in rat models have shown that pretreatment with agents like morphine, dexamethasone, or ondansetron can increase the permeability of the BBB to doxorubicin. nih.govresearchgate.net These agents appear to inhibit multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are located on the BBB and actively pump drugs out of the brain. nih.gov By competing with these efflux transporters, the brain's exposure to the chemotherapeutic agent is increased. nih.govresearchgate.net For instance, pretreatment with morphine was found to significantly increase doxorubicin concentration in all brain areas of rats. nih.gov
Another promising strategy is the use of focused ultrasound in combination with microbubbles. researchgate.netyoutube.com This biophysical method can transiently and locally open the BBB, allowing for increased penetration of therapeutic agents. researchgate.netyoutube.com Studies have demonstrated that this technique can facilitate the delivery of liposomal doxorubicin to glioblastoma, improving therapeutic outcomes in preclinical models. researchgate.net The acoustic pressure from the ultrasound causes the microbubbles to oscillate, which puts mechanical stress on the endothelial cells of the BBB, temporarily increasing its permeability. youtube.com
Targeted delivery systems are also being investigated. For example, a glutathione-conjugated PEGylated liposomal doxorubicin formulation was developed to leverage the glutathione transporter across the BBB. This approach resulted in a 5-fold increase in doxorubicin delivery to the brains of mice compared to non-targeted liposomes. mdpi.com
| Delivery Strategy | Mechanism of Action | Key Findings in Doxorubicin Models | Reference |
| Pharmacological Modulation | Inhibition of MDR efflux pumps (e.g., P-gp, BCRP) at the BBB. | Pretreatment with morphine, dexamethasone, or ondansetron significantly increased doxorubicin concentration in the brain. | nih.govresearchgate.net |
| Focused Ultrasound with Microbubbles | Transient, localized disruption of the BBB through mechanical stress from oscillating microbubbles. | Facilitated the delivery of liposomal doxorubicin to glioblastoma, improving therapeutic efficacy. | researchgate.netyoutube.com |
| Targeted Liposomes | Utilization of specific transporters (e.g., glutathione transporter) on the BBB for receptor-mediated transcytosis. | Glutathione-conjugated liposomes increased doxorubicin delivery to the brain by 5-fold compared to non-targeted liposomes. | mdpi.com |
Mechanistic Investigations of Delivery System Interactions with Cellular Components
Understanding how drug delivery systems for anthracyclines interact with cellular components is vital for optimizing their design and efficacy. The delivery method can influence the cellular uptake pathway, intracellular drug release, and ultimately, the cytotoxic mechanism of the drug.
Nanoparticle-based delivery systems can overcome drug resistance mechanisms by altering the mode of cellular entry. nih.govresearchgate.net Free doxorubicin typically enters cells via passive diffusion, making it a substrate for efflux pumps like P-glycoprotein, a common cause of multidrug resistance. nih.gov In contrast, nanoparticle formulations are often taken up by cells through endocytosis. nih.govresearchgate.net This pathway bypasses the membrane-associated efflux pumps, leading to higher intracellular drug accumulation in resistant cells. nih.gov
The composition and properties of the delivery system dictate the intracellular fate of the drug. For instance, pH-sensitive liposomes are designed to be stable at physiological pH but to destabilize in the acidic environment of endosomes and lysosomes within cancer cells. researchgate.net This pH-triggered release allows for the rapid delivery of the encapsulated drug into the cytoplasm, from where it can translocate to the nucleus to exert its DNA-damaging effects. researchgate.net Studies comparing pH-sensitive and non-pH-sensitive liposomes have shown that the former leads to faster internalization and stronger nuclear accumulation of doxorubicin. researchgate.net
Similarly, reduction-sensitive micelles, which incorporate disulfide bonds, are designed to release their payload in response to the high intracellular concentration of glutathione in tumor cells. nih.gov In vitro studies demonstrated that doxorubicin-loaded reduction-sensitive micelles released the drug faster in the presence of a reducing agent and showed enhanced cytotoxicity against cancer cells compared to non-sensitive micelles. nih.gov Confocal microscopy has confirmed that these micelles are efficiently internalized and release doxorubicin into the cytoplasm, which then enters the nucleus. nih.gov
The cellular uptake mechanism itself has been investigated for various doxorubicin delivery systems. Studies with reduction-sensitive micelles have indicated that they primarily enter cells via clathrin-mediated endocytosis, with a smaller contribution from caveolae-mediated endocytosis. nih.gov The specific pathway can influence the subsequent intracellular trafficking and the efficiency of drug release.
| Delivery System | Primary Cellular Uptake Mechanism | Intracellular Release Trigger | Key Mechanistic Finding | Reference |
| Generic Nanoparticles | Endocytosis | N/A (gradual release) | Bypasses P-glycoprotein efflux pumps, overcoming a key resistance mechanism. | nih.govresearchgate.net |
| pH-Sensitive Liposomes | Endocytosis | Low pH of endosomes/lysosomes | Faster internalization and stronger nuclear accumulation of doxorubicin compared to non-pH-sensitive liposomes. | researchgate.net |
| Reduction-Sensitive Micelles | Clathrin-mediated endocytosis | High intracellular glutathione concentration | Efficient internalization and triggered release of doxorubicin into the cytoplasm for nuclear translocation. | nih.gov |
| Graphene Oxide-Doxorubicin | Binding to the cell plasma membrane | Direct interaction with the plasma membrane | Induces massive intracellular doxorubicin release upon binding to the cell surface, leading to high nuclear accumulation. | nih.govmdpi.com |
Comparative Mechanistic Studies: Morpholinyl Doxorubicin Vs. Doxorubicin and Other Anthracyclines
Comparative Analysis of DNA Intercalation and Topoisomerase Inhibition
The primary mode of action for anthracyclines involves their insertion between the base pairs of DNA, a process known as intercalation, and the subsequent interference with topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.
While both doxorubicin (B1662922) and morpholinyl doxorubicin are DNA intercalators, their efficiency and enzymatic targets differ significantly. ontosight.ainih.gov Studies have shown that the DNA intercalation potency of this compound is approximately half that of doxorubicin. nih.gov This difference in intercalating ability is further highlighted by two-dimensional nuclear magnetic resonance studies, which reveal that the morpholinyl substituent extends into the minor groove of the DNA double helix. nih.gov
A more profound distinction lies in their interaction with topoisomerase enzymes. Doxorubicin is a well-established topoisomerase II inhibitor, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks. nih.govnih.gov In contrast, this compound and its analogue, cyanothis compound, have been found to stimulate DNA cleavage induced by topoisomerase I, an activity not observed with doxorubicin. nih.gov Furthermore, while doxorubicin and actinomycin (B1170597) D stimulate DNA cleavage by topoisomerase II, this compound does not. nih.gov Some this compound derivatives, such as methoxythis compound (MMRDX), have been shown to inhibit both topoisomerase I and II. nih.gov This dual inhibitory action represents a significant mechanistic departure from the more selective topoisomerase II inhibition of doxorubicin. nih.govnih.gov
Table 1: Comparative DNA Intercalation and Topoisomerase Inhibition
| Compound | Relative DNA Intercalation Potency | Topoisomerase I Inhibition/Stimulation of Cleavage | Topoisomerase II Inhibition/Stimulation of Cleavage |
|---|---|---|---|
| Doxorubicin | High | No | Yes (Inhibitor) |
| This compound | Moderate (approx. 2-fold less than Doxorubicin) | Yes (Stimulates cleavage) | No/Weak |
| Cyanothis compound | Data not specified | Yes (Stimulates cleavage) | Data not specified |
| Methoxythis compound (MMRDX) | Data not specified | Yes (Inhibitor) | Yes (Inhibitor) |
Differential Induction of DNA Damage and Repair Responses
The varied interactions of this compound and doxorubicin with DNA and topoisomerases result in distinct patterns of DNA damage. While both drug classes can induce single-strand breaks (SSBs), their capacity to generate the more lethal double-strand breaks (DSBs) differs. nih.gov
Studies using alkaline and neutral elution techniques have demonstrated that while doxorubicin and morpholinyl analogues like this compound (MRA) and methoxy-morpholinyl doxorubicin (MMDX) are equipotent in causing SSBs, doxorubicin is significantly more effective at inducing DSBs. nih.gov For instance, at a 10 µM concentration, doxorubicin induced approximately 1500 rad equivalents of DSBs, whereas MRA and MMDX only induced 400 rad equivalents. nih.gov
A unique feature of certain morpholinyl derivatives is their ability to form DNA cross-links. Specifically, cyanothis compound has been shown to produce DNA-DNA cross-links, a type of damage not induced by doxorubicin or non-cyanated morpholinyl derivatives. nih.govnih.gov This cross-linking ability is attributed to the α-cyanamide functionality present in these molecules. nih.gov The induction of unscheduled DNA synthesis by some morpholinyl derivatives, but not by doxorubicin, further points to a different spectrum of DNA lesions that activate distinct DNA repair pathways. nih.gov Cells deficient in specific DNA repair proteins, such as XPA and DNA polymerase eta, show high sensitivity to doxorubicin, indicating the involvement of these pathways in repairing doxorubicin-induced damage. nih.gov
Table 2: Differential DNA Damage Induction
| Compound | Single-Strand Breaks (SSBs) | Double-Strand Breaks (DSBs) | DNA Cross-links | Induction of Unscheduled DNA Synthesis |
|---|---|---|---|---|
| Doxorubicin | Yes | High | No | No |
| This compound (MRA) | Yes | Low | No | Data not specified |
| Methoxythis compound (MMDX) | Yes | Low | No | Data not specified |
| Cyanothis compound | Data not specified | Data not specified | Yes | Data not specified |
Distinct Molecular Signatures in Cellular Pathway Activation (Apoptosis, Cell Cycle)
The differential DNA damage signals initiated by this compound and doxorubicin translate into distinct downstream cellular responses, particularly in the activation of apoptosis and cell cycle arrest.
Doxorubicin is known to induce apoptosis and typically causes cell cycle arrest in the G2/M phase. aacrjournals.orgspandidos-publications.comnih.gov This G2 checkpoint activation is often a response to the significant DNA damage, particularly DSBs, caused by topoisomerase II inhibition. aacrjournals.orgresearchgate.net In contrast, nemorubicin (B1684466), a third-generation this compound, and its highly potent metabolite, PNU-159682, exhibit different effects. aacrjournals.org Nemorubicin treatment leads to a G2 accumulation and an increase in the sub-G1 population, indicative of apoptosis. aacrjournals.org Its metabolite, however, causes a block in the S phase. aacrjournals.org This is a critical distinction, as PNU-159682 was found to be effective regardless of the cell cycle phase at the time of treatment, unlike doxorubicin which primarily affected cells in the S phase. aacrjournals.org
Furthermore, studies have shown that a morpholine (B109124) derivative of doxorubicin can collaborate with other agents to enhance the induction of the mitochondrial pathway of apoptosis. researchgate.net The activation of signaling pathways like PI3K/Akt and MAPKs is also a crucial aspect of the cellular response to doxorubicin, and these pathways can modulate the apoptotic response. nih.gov
Table 3: Comparative Effects on Cell Cycle and Apoptosis
| Compound/Analogue | Primary Cell Cycle Arrest Phase | Apoptosis Induction | Key Differentiating Features |
|---|---|---|---|
| Doxorubicin | G2/M | Yes | Primarily affects cells in S phase. aacrjournals.org |
| Nemorubicin | G2 | Yes | Induces G2 accumulation. aacrjournals.org |
| PNU-159682 (Nemorubicin metabolite) | S | Yes (massive) | Effective regardless of cell cycle phase at treatment. aacrjournals.org |
Comparison of Resistance Mechanisms and Cross-Resistance Patterns
A significant advantage of morpholinyl doxorubicins is their ability to overcome the common mechanisms of resistance that render doxorubicin and other classical anthracyclines ineffective. nih.gov Multidrug resistance (MDR) is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene, and the multidrug resistance-associated protein (MRP). nih.govuniroma1.it
Methoxythis compound (MMRDX) has demonstrated the ability to largely overcome cross-resistance in doxorubicin-resistant cell lines that overexpress P-gp and MRP. nih.gov Studies have shown that while doxorubicin fluorescence is confined to the cytoplasm in resistant cells (indicating effective efflux from the nucleus), MMRDX fluorescence is found in the nucleus of both sensitive and resistant cell lines. nih.gov This suggests that MMRDX is not a significant substrate for these efflux pumps. nih.gov The cellular accumulation of MMRDX was found to be equal in a doxorubicin-sensitive small cell lung carcinoma cell line and its MRP-overexpressing resistant counterpart. nih.gov
However, the patterns of cross-resistance can be complex and cell-line dependent. For instance, a multidrug-resistant small-cell lung carcinoma cell line that does not overexpress P-glycoprotein was found to be more resistant to 3'-deamino-3'-(3-cyano-4-morpholinyl) doxorubicin than its parent cell line. nih.gov Furthermore, murine leukemia cells selected for resistance to MMRDX were resistant to other methoxymorpholinyl derivatives and cyanothis compound, but remained sensitive to classical MDR-associated drugs, suggesting a specific resistance mechanism to this class of morpholinyl derivatives. nih.gov
Table 4: Cross-Resistance in Doxorubicin-Resistant Cell Lines
| Resistant Cell Line Model | Resistance Mechanism | Cross-Resistance to this compound |
|---|---|---|
| GLC4/ADR (Small Cell Lung Carcinoma) | MRP overexpression | Low (1.8-fold) to MMRDX. nih.gov |
| A2780AD (Ovarian Carcinoma) | P-glycoprotein (P-gp) overexpression | Low (4.5-fold) to MMRDX. nih.gov |
| H69AR (Small Cell Lung Carcinoma) | Non-P-gp mediated | Yes, to 3'-deamino-3'-(3-cyano-4-morpholinyl) doxorubicin. nih.gov |
| L1210/MMRDX (Murine Leukemia) | Specific to morpholinyl derivatives | Yes, to methoxymorpholinyl and cyanomorpholinyl derivatives. nih.gov |
Emerging Research Areas and Future Directions in Morpholinyl Doxorubicin Studies
Investigation of Novel Molecular Targets and Off-Targets
While DNA remains the principal target of morpholinyl doxorubicins, research is expanding to identify other molecular interactions that contribute to their high potency and unique biological effects. A critical area of investigation is the metabolic activation of these compounds. Unlike doxorubicin (B1662922), certain morpholinyl derivatives, such as methoxymorpholinyl doxorubicin (MMDX or nemorubicin), undergo bioactivation by cytochrome P450 enzymes, particularly CYP3A, into significantly more cytotoxic metabolites. aacrjournals.org This metabolic conversion is a key determinant of the drug's in vivo potency, which can be up to 150 times greater than that of doxorubicin, a discrepancy not seen in in vitro studies. aacrjournals.org
Ongoing studies are working to identify all the active metabolites produced. One such identified metabolite is 3′-deamino-3″-4-anhydro-[2′-(S)-methoxy-3′(R)-hydroxy-4′-morpholinyl]DX, though preliminary data suggest the existence of at least one other unidentified, highly potent hepatic metabolite. aacrjournals.org Understanding this metabolic pathway is crucial, as it represents a "target" for optimizing drug efficacy and a potential source of off-target effects if the metabolites interact with other cellular components.
Conversely, a significant area of research is the exploration of how morpholinyl derivatives can evade mechanisms of drug resistance, which can be considered "off-targets" in the sense of avoiding interaction. For instance, some third-generation anthracyclines with sugar modifications have been shown to avert binding to the P-glycoprotein (ABCB1) efflux pump, a major cause of multidrug resistance. acs.orgusp.br Studies with novel N,N-dimethyl-idarubicin analogues, which share characteristics with morpholinyl derivatives, show that some compounds have superior nuclear accumulation that is independent of ABCB1 expression. acs.org This suggests a promising future direction for designing morpholinyl doxorubicins that are effective against doxorubicin-resistant tumors.
Future investigations will likely focus on mechanisms observed with the parent doxorubicin, such as the induction of specific forms of cell death like ferroptosis or effects on neurogenesis, to see if these apply to the morpholinyl analogs and contribute to their efficacy or potential toxicity profiles. nih.govmdpi.com
Table 1: Investigated Molecular Interactions of this compound Derivatives
| Derivative | Investigated Target/Interaction | Finding | Citation |
| Methoxythis compound (MMDX) | Cytochrome P450 3A (CYP3A) | Undergoes metabolic activation to form more potent cytotoxic metabolites. | aacrjournals.org |
| Morpholino Doxorubicin (MRA) | DNA | Requires metabolic activation to form DNA adducts and cross-links. | nih.gov |
| Cyanomorpholino Doxorubicin (MRA-CN) | DNA | Forms DNA interstrand cross-links without needing metabolic activation. | nih.gov |
| Morpholino Doxorubicin (MDox) | DNA hexamer d(CGTACG) | Crystal structure shows intercalation at the CpG step, with the morpholinyl moiety affecting interactions in the minor groove. | nih.govrcsb.org |
| Morpholinyl Analogs | P-glycoprotein (ABCB1) | Research suggests potential to avoid being effluxed by this pump, overcoming a key resistance mechanism. | acs.org |
Application in Combination Mechanistic Studies with Other Molecularly Targeted Agents
The potent and unique mechanisms of morpholinyl doxorubicins make them attractive candidates for combination therapies. Mechanistic studies combining these agents with other targeted drugs are emerging as a key research area to uncover synergistic effects and overcome resistance.
A prime example is the study of a morpholine (B109124) derivative of doxorubicin (DOXM) in combination with STI571 (Imatinib), a specific inhibitor of the Bcr-Abl tyrosine kinase, which is a hallmark of chronic myelogenous leukemia (CML). researchgate.net This research demonstrated that combining a low concentration of DOXM with STI571 significantly enhanced both cellular differentiation and apoptosis in K562 leukemia cells compared to either drug alone. researchgate.net Such studies are critical for elucidating how modulating a specific signaling pathway (Bcr-Abl) can sensitize cancer cells to the effects of a this compound derivative, providing a rationale for novel therapeutic strategies in apoptosis-resistant cancers.
Another form of mechanistic combination study involves modulating the metabolic pathways that activate morpholinyl doxorubicins. Research has shown that co-administration of methoxythis compound (MMDX) with a CYP3A inhibitor like troleandomycin (B1681591) completely suppresses its antitumor activity in vivo. aacrjournals.org Conversely, pre-incubation with liver microsomes from animals treated with a CYP3A inducer potentiated MMDX cytotoxicity by 50-fold. aacrjournals.org These findings highlight the critical role of CYP3A-mediated metabolism and inform which drugs should be avoided during therapy to prevent negative interactions.
Future directions point towards combining these potent chemotherapeutics with immunotherapies. nih.gov Novel drug delivery systems are being designed to co-load doxorubicin with agents like CTLA-4 blockers, merging chemotherapy with immune checkpoint inhibition. nih.gov Applying this strategy to the highly potent morpholinyl derivatives could lead to powerful, targeted chemo-immunotherapy approaches.
Table 2: Examples of Combination Mechanistic Studies
| Morpholinyl Derivative | Combination Agent | Cancer Model | Key Mechanistic Finding | Citation |
| Morpholine Doxorubicin (DOXM) | STI571 (Imatinib) | K562 (Chronic Myelogenous Leukemia) | Synergistic induction of differentiation and apoptosis by targeting the Bcr-Abl pathway. | researchgate.net |
| Methoxythis compound (MMDX) | Troleandomycin (CYP3A Inhibitor) | Mouse tumor models (L1210 leukemia, M5076 tumor) | Inhibition of CYP3A-mediated metabolic activation completely suppressed the in vivo antitumor activity of MMDX. | aacrjournals.org |
| Methoxythis compound (MMDX) | Pregnenolone-16α-carbonitrile (CYP3A Inducer) | In vitro M5076 tumor cells | Pre-incubation with microsomes from induced animals increased MMDX cytotoxicity 50-fold. | aacrjournals.org |
Development as a Research Probe for Specific Biological Pathways
The distinct properties of this compound derivatives make them valuable tools for probing specific biological processes. Their primary use as a probe is in the study of DNA damage and repair. Because analogs like cyanomorpholino doxorubicin (MRA-CN) can form DNA cross-links without metabolic activation, while others like morpholino doxorubicin (MRA) require it, they allow researchers to dissect the cellular responses to different types of DNA lesions. nih.gov Using radiolabeled versions, such as [3H]MRA and [3H]MRA-CN, enables precise tracking of drug-DNA adduct formation and the subsequent cellular repair mechanisms. nih.gov
Furthermore, these compounds can serve as probes for cellular differentiation pathways. A morpholine derivative of doxorubicin (DOXM) has been shown to be a more efficient inducer of erythroid differentiation in K562 leukemia cells than doxorubicin itself. researchgate.net This makes it a useful chemical probe to investigate the molecular switches that control the transition from proliferation to differentiation in cancer cells, particularly when used in conjunction with other agents that target known signaling pathways like Bcr-Abl. researchgate.net
The study of drug metabolism and transport also relies on such compounds. Research into methoxythis compound (MMDX) has utilized specific probe drugs and enzyme activity assays, such as the erythromycin-N-demethylase assay for CYP3A, to pinpoint the metabolic enzymes responsible for its bioactivation. aacrjournals.orgresearchgate.net In reverse, MMDX itself could be used as a probe to assess CYP3A activity and its impact on the efficacy of co-administered drugs.
Advanced Computational Modeling for Mechanism Prediction and Analog Design
Computational modeling and simulation are becoming indispensable tools in the future development of morpholinyl doxorubicins. By leveraging high-resolution structural data, these methods can predict drug-target interactions, elucidate mechanisms of action, and guide the design of new, superior analogs.
X-ray crystallography has provided detailed, three-dimensional structures of various morpholino-doxorubicin derivatives bound to DNA hexamers. nih.govrcsb.org These crystal structures serve as the foundation for molecular modeling. They reveal, for example, that the drug intercalates at CpG steps and that the bulky morpholinyl group significantly alters interactions in the minor groove of the DNA. nih.govrcsb.org Computational simulations based on this data can help predict how subtle changes to the morpholino ring or the aglycone will affect DNA binding affinity and sequence specificity. acs.orgdntb.gov.ua
This approach is particularly valuable for understanding the mechanism of DNA cross-linking, a property of cyanomorpholino doxorubicin (CN-MDox) that contributes to its high potency. rcsb.org Computational models can simulate the conformational flexibility of the morpholino ring and suggest how it facilitates the formation of a covalent bond between the drug and a second DNA strand. This insight is crucial for designing new bifunctional molecules or bis-doxorubicin derivatives with potentially higher specificity and activity. rcsb.org
Moreover, molecular modeling is being used to design analogs that can overcome drug resistance. For example, computational studies have helped show how replacing the positively charged amino group with other functionalities, such as an azido (B1232118) group, can abolish key interactions with the P-glycoprotein efflux pump, preventing the drug from being removed from the cancer cell. usp.br Similar in silico approaches will be vital for rationally designing the next generation of morpholinyl doxorubicins with enhanced tumor accumulation and efficacy against resistant cancers.
Exploration of Epigenetic Modulation Beyond DNA Intercalation
A compelling future direction for this compound research is the exploration of its influence on the epigenome. While DNA intercalation is a direct physical interaction, the downstream consequences of this event, as well as other potential drug activities, may involve significant alterations to epigenetic regulatory mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, are critical in regulating gene expression and are deeply involved in both cancer progression and the development of drug resistance. nih.govijbs.com
Research on the parent compound, doxorubicin, has established a clear link between the drug and epigenetic changes. For example, resistance to doxorubicin can arise from the overexpression of the ABCG2 drug transporter, which has been linked to epigenetic changes, specifically histone hyperacetylation at the gene's promoter region. researchgate.net Furthermore, doxorubicin-induced cardiotoxicity, a major dose-limiting side effect, is also being investigated for its connections to epigenetic alterations, including changes in DNA methylation, histone modifications, and the expression of noncoding RNAs. nih.gov
Given that morpholinyl doxorubicins have different potency, resistance profiles, and toxicity compared to doxorubicin, it is crucial to investigate their unique epigenetic footprint. oup.comepa.gov A particularly interesting observation is the ability of some morpholinyl derivatives to induce cellular differentiation, a process fundamentally controlled by epigenetic reprogramming. researchgate.net The induction of differentiation implies that these compounds may trigger widespread changes in the epigenetic landscape of cancer cells, forcing them out of a proliferative state.
Future studies will likely use genome-wide analysis techniques to map changes in DNA methylation and histone marks in cancer cells following treatment with morpholinyl doxorubicins. This could reveal novel mechanisms of action beyond direct DNA damage and identify new therapeutic strategies, potentially combining morpholinyl doxorubicins with epigenetic drugs (e.g., HDAC inhibitors) to enhance their anticancer effects. nih.gov
Q & A
Q. How are PICO/FINER frameworks applied to design ethical, feasible studies on this compound?
- Methodological Answer : PICO defines Population (e.g., metastatic breast cancer), Intervention (this compound + nanoparticle carrier), Comparison (free doxorubicin), and Outcome (cardiotoxicity incidence). FINER criteria ensure feasibility (adequate funding for HPLC-MS), novelty (patent-free derivatives), and relevance (addressing anthracycline resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
